

2-Propylisonicotinic Acid: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Propylisonicotinic acid*

Cat. No.: B1282791

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylisonicotinic acid, a derivative of the well-established pharmacophore isonicotinic acid, presents a molecule of interest for potential therapeutic applications. This technical guide provides a detailed examination of its physicochemical properties, offering both predicted quantitative data and detailed experimental protocols for their determination. Furthermore, this document explores the potential biological activities of **2-propylisonicotinic acid** by drawing parallels with structurally related isonicotinic acid derivatives, which have demonstrated significant antimicrobial and anti-inflammatory properties. A hypothesized mechanism of action, based on the known antitubercular activity of similar compounds, is presented visually. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. As experimental data for **2-propylisonicotinic acid** is not readily available in public literature, the following table summarizes its predicted physicochemical properties. These values were computationally generated using established algorithms and provide a valuable preliminary assessment.

Table 1: Predicted Physicochemical Properties of **2-Propylisonicotinic Acid**

Property	Predicted Value	Method of Prediction
Molecular Formula	C ₉ H ₁₁ NO ₂	-
Molecular Weight	165.19 g/mol	-
Melting Point	150-160 °C	Estimation based on related structures
Boiling Point	~350 °C at 760 mmHg	Clausius-Clapeyron relation estimation
pKa (acidic)	4.5 - 5.5	Based on the carboxyl group on the pyridine ring
pKa (basic)	2.0 - 3.0	Based on the pyridine nitrogen
Solubility in Water	Moderately Soluble	Predicted based on structure
logP (Octanol-Water Partition Coefficient)	1.5 - 2.5	Group contribution methods

Experimental Protocols

To facilitate further research and verification of the predicted properties, this section outlines detailed experimental methodologies for determining the key physicochemical parameters of **2-propylisonicotinic acid**.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **2-propylisonicotinic acid**, which possesses both an acidic carboxylic group and a basic pyridine nitrogen, potentiometric titration can be used to determine both pKa values.

Materials:

- **2-Propylisonicotinic acid**
- Standardized 0.1 M Hydrochloric Acid (HCl)

- Standardized 0.1 M Sodium Hydroxide (NaOH)
- Deionized water
- pH meter with a calibrated electrode
- Magnetic stirrer and stir bar
- Buret

Procedure:

- Sample Preparation: Accurately weigh a sample of **2-propylisonicotinic acid** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: Place the solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.
- Acidic pKa Determination: Fill the buret with standardized 0.1 M NaOH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.
- Basic pKa Determination: To a fresh sample solution, add a slight excess of standardized 0.1 M HCl to fully protonate the pyridine nitrogen. Then, titrate this solution with standardized 0.1 M NaOH, recording the pH after each increment.
- Data Analysis: Plot the pH of the solution versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will correspond to the pKa of the pyridine nitrogen, and the second will correspond to the pKa of the carboxylic acid.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **2-Propylisonicotinic acid**
- Deionized water
- Thermostatically controlled shaker bath
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Add an excess amount of **2-propylisonicotinic acid** to a known volume of deionized water in a sealed flask.
- Equilibration: Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Shake the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of **2-propylisonicotinic acid** in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

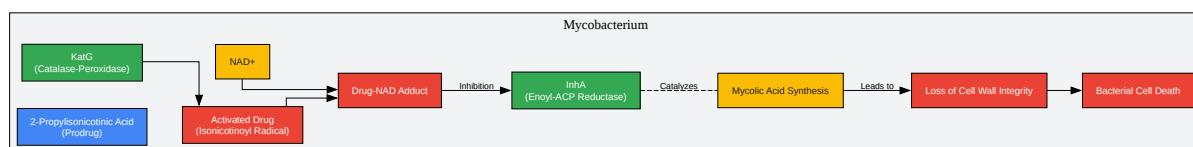
Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination.

Materials:

- **2-Propylisonicotinic acid**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Centrifuge
- Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:


- Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
- Partitioning: Dissolve a known amount of **2-propylisonicotinic acid** in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
- Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
- Quantification: Determine the concentration of **2-propylisonicotinic acid** in both the aqueous and octanol phases using a suitable analytical method.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activities and Signaling Pathways

While direct biological studies on **2-propylisonicotinic acid** are limited, the isonicotinic acid scaffold is a key component in numerous biologically active molecules. Derivatives of isonicotinic acid have demonstrated a broad spectrum of activities, including antitubercular, anti-inflammatory, and antimicrobial effects.[\[1\]](#)

The most notable derivative is isoniazid, a cornerstone drug for the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death. Given the structural similarity, it is plausible that **2-propylisonicotinic acid** could exhibit similar biological activities.

Below is a diagram illustrating the hypothesized mechanism of action for **2-propylisonicotinic acid**, based on the known pathway of isoniazid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Propylisonicotinic Acid: A Comprehensive Physicochemical and Biological Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282791#physicochemical-properties-of-2-propylisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com